molecular formula C15H23N3O2 B8166902 Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate

Cat. No.: B8166902
M. Wt: 277.36 g/mol
InChI Key: VUXMEMIOXLLJDD-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is a synthetic organic compound that belongs to the class of substituted benzoates. This compound is characterized by the presence of an amino group, an ethylpiperazine moiety, and a methyl ester group attached to a benzene ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration and Reduction: The starting material, 2-methylbenzoic acid, undergoes nitration to introduce a nitro group at the desired position. This is followed by reduction to convert the nitro group to an amino group.

    Esterification: The carboxylic acid group of the 2-methylbenzoic acid is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Substitution Reaction: The amino group is then reacted with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophilic or electrophilic reagents, depending on the desired substitution, can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, facilitating the study of structure-activity relationships.

    Biology: The compound’s potential biological activities make it a candidate for studying cellular processes and interactions.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound can be used in the development of new materials and chemical products, leveraging its unique chemical properties.

Mechanism of Action

The mechanism by which Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-amino-2-methylbenzoate: Lacks the ethylpiperazine moiety, which may result in different biological activities.

    Ethyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its chemical properties and reactivity.

Uniqueness

Methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate is unique due to the presence of both the ethylpiperazine and methyl ester groups, which confer specific chemical and biological properties. These structural features may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various research applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 5-amino-4-(4-ethylpiperazin-1-yl)-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O2/c1-4-17-5-7-18(8-6-17)14-9-11(2)12(10-13(14)16)15(19)20-3/h9-10H,4-8,16H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUXMEMIOXLLJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C(=C2)C)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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